molecular formula C20H19N5O B2679131 (1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 2058502-60-4

(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Numéro de catalogue: B2679131
Numéro CAS: 2058502-60-4
Poids moléculaire: 345.406
Clé InChI: JLGJYEIQFNXTNF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a sophisticated chemical compound with a molecular weight of 345.398 g/mol and the molecular formula C₂₀H₁₉N₅O . This structurally complex molecule features a defined stereochemistry at the 5R and 8S positions of the 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core, which is functionalized with a (1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone group . Its calculated LogP value of approximately 2.72 and a polar surface area of about 63.91 Ų suggest favorable physicochemical properties for preclinical research . Compounds based on the epiminocyclohepta[d]pyrimidine scaffold, such as this one, have been identified in patent literature as having significant research value, particularly as modulators of GPR65, a pH-sensing G protein-coupled receptor implicated in immune and inflammatory diseases . This makes it a critical tool for researchers investigating novel therapeutic pathways in immunology and oncology. The presence of multiple nitrogen atoms and several rotatable bonds within its structure provides key interaction sites for binding with biological targets. This product is intended for research and development purposes only and is not approved for use in humans or animals.

Propriétés

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-24-19(10-16(23-24)13-5-3-2-4-6-13)20(26)25-14-7-8-18(25)15-11-21-12-22-17(15)9-14/h2-6,10-12,14,18H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGJYEIQFNXTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3C4CCC3C5=CN=CN=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N5O , with a molecular weight of 345.406 g/mol . The structure features a pyrazole ring and a tetrahydro-epiminocyclohepta[d]pyrimidine moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies on trisubstituted 1H-pyrazoles have shown effectiveness against various bacterial and fungal strains. The compound in focus may also share similar properties, as pyrazole derivatives are known for their broad spectrum of antimicrobial effects .

Anti-inflammatory Effects

The pyrazole nucleus has been recognized for its anti-inflammatory properties. Several studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines like TNF-α and IL-6. In particular, modifications to the pyrazole structure have resulted in compounds that show promising anti-inflammatory activity comparable to established drugs such as dexamethasone .

Antitumor Activity

Compounds containing the pyrazole scaffold have been investigated for their antitumor potential. Research has shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neurological Effects

Some studies suggest that pyrazole derivatives may possess neuroprotective properties. They have been evaluated for their effects on neurotransmitter systems and have shown potential in treating neurological disorders through mechanisms such as monoamine oxidase inhibition .

Case Studies

  • Antimicrobial Activity : A study involving the synthesis of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives reported significant antimicrobial activity against strains like E. coli and Aspergillus niger at concentrations as low as 6.25 µg/mL .
  • Anti-inflammatory Studies : Research conducted on various 1H-pyrazole derivatives indicated that compounds with specific substitutions exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory agents .
  • Antitumor Research : A series of novel pyrazole derivatives were tested for cytotoxicity against different cancer cell lines. Results indicated that some compounds significantly reduced cell viability through apoptosis induction pathways .

The biological activities associated with this compound can be attributed to several mechanisms:

  • Cytokine Inhibition : Many pyrazole derivatives inhibit the production of inflammatory cytokines like TNF-α and IL-6.
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways involving caspases.
  • Enzyme Inhibition : The inhibition of enzymes such as monoamine oxidase (MAO) contributes to neuroprotective effects.

Comparaison Avec Des Composés Similaires

Structural Analogues in Heterocyclic Systems

Pyrazole-Thieno-Thiophene Derivatives ()

Compounds 7b and 10 (Molecules, 2009) share a pyrazole core linked to thieno-thiophene or pyrimidine systems via carbonyl groups. Key differences include:

  • Substituents: Compound 7b has 3-amino-1-phenylpyrazole, while the target compound features 1-methyl-3-phenylpyrazole. The amino group in 7b may enhance hydrogen bonding, whereas the methyl group in the target compound could increase hydrophobicity.
  • Synthesis: Both 7b and 10 are synthesized via condensation reactions (e.g., refluxing with DMF/EtOH and piperidine), yielding 70–75% . The target compound’s synthesis likely requires stereoselective steps for the epiminocycloheptapyrimidine ring, increasing complexity.
  • Spectral Data: The target compound’s ^1H-NMR would differ due to its chiral epimino bridge (e.g., distinct splitting patterns for (5R,8S) protons), unlike the singlets (δ 2.22 for CH3) in 7b and 10 .
Pyrazolo[3,4-b]quinolines ()

The derivatives P1–10 incorporate a pyrazoloquinoline core modified with a furoyl group. Unlike the target compound’s bicyclic pyrimidine, these feature a tricyclic quinoline system.

  • Synthetic Complexity: P1–10 are synthesized in three steps from dimedone, whereas the target compound’s epiminocycloheptapyrimidine ring may require specialized cyclization or chiral resolution methods .

Methanone-Linked Pyrazolines (–13)

Compounds like 5-(1,3-diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone () and Methanone,[4,5-dihydro-5-(2-methylphenyl)-1H-pyrazol-1-yl]-3-pyridinyl () highlight:

  • Substituent Effects : Substituents on the pyrazole (e.g., 2-methylphenyl in ) influence electronic properties and steric hindrance. The target compound’s 3-phenyl group may enhance π-π stacking compared to smaller substituents .
  • Bioactivity Clustering: suggests structurally similar compounds cluster in bioactivity profiles. The target’s epimino bridge could modulate interactions with targets like kinases or GPCRs, differing from analogs with simpler rings .

Computational Similarity and QSAR Models ()

  • Tanimoto/Dice Metrics: The target compound’s MACCS or Morgan fingerprints would show moderate similarity to pyrazole-thieno-thiophenes (e.g., 7b) due to shared pyrazole and carbonyl motifs but lower similarity to pyrazoloquinolines (P1–10) .
  • QSAR Relevance : The stereochemical complexity of the target compound may place it outside the applicability domain (AD) of models trained on planar heterocycles, limiting predictive accuracy for its bioactivity .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalized pyrazole and epiminocycloheptapyrimidine precursors. Key steps include:

  • Acylation : Reacting 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid derivatives with activated carbonyl groups under anhydrous conditions (e.g., using thionyl chloride or DCC coupling agents) .
  • Cyclocondensation : Forming the tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core via acid-catalyzed cyclization of diamine intermediates .
  • Intermediate Characterization : Use 1H/13C NMR to confirm regioselectivity (e.g., distinguishing pyrazole C-3 vs. C-5 substitution) and GC-MS to identify side products (e.g., incomplete acylation or over-reduction) .

Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Key Spectral Data (NMR)
AcylationDCM, DCC, RT, 12h65–75δ 8.2 (s, pyrazole H), δ 170 (C=O)
CyclocondensationHCl (cat.), reflux, 6h50–60δ 3.8 (m, epimino bridge H)

Basic: What spectroscopic methods are critical for confirming the stereochemistry of the (5R,8S) epimino bridge?

Answer:

  • X-ray Crystallography : Definitive confirmation of stereochemistry via crystal structure analysis (e.g., bond angles and torsion angles in the cycloheptapyrimidine ring) .
  • NOESY NMR : Detect spatial proximity between protons on the epimino bridge and adjacent substituents .
  • Optical Rotation : Compare experimental [α]D values with literature data for (R,S) configurations .

Advanced: How can conflicting bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound?

Answer:
Contradictions may arise from assay conditions or off-target effects. Methodological approaches include:

  • Dose-Response Profiling : Test across a broad concentration range (nM–μM) to identify primary vs. secondary targets .
  • Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (KD) for suspected targets .
  • Knockout Models : Employ CRISPR/Cas9-engineered cell lines lacking specific receptors/enzymes to isolate mechanisms .

Advanced: What computational strategies predict the compound’s binding mode to σ-1 receptors?

Answer:

  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (PDB ID: 5HK1) to model interactions of the pyrazole and epimino groups .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of hydrogen bonds between the methanone group and receptor residues (e.g., Glu172) .
  • Free Energy Calculations : Apply MM-GBSA to rank binding poses and compare with mutagenesis data .

Basic: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h, monitor degradation via HPLC-UV .
  • Plasma Stability : Add compound to human plasma (37°C, 1h), quantify parent compound loss using LC-MS/MS .
  • Light/Thermal Stability : Expose solid samples to 40°C/75% RH or UV light (254 nm), track decomposition by TLC .

Advanced: What strategies optimize selectivity over structurally similar kinase inhibitors?

Answer:

  • SAR Analysis : Modify substituents on the phenyl (pyrazole) or cycloheptapyrimidine rings to disrupt off-target kinase binding .
  • Proteome Profiling : Use kinome-wide selectivity screening (e.g., KINOMEscan) to identify problematic off-targets .
  • Cocrystallization : Solve structures with kinases (e.g., JAK2) to identify steric clashes or unfavorable electrostatic interactions .

Basic: What are the recommended controls for in vitro cytotoxicity assays?

Answer:

  • Positive Controls : Staurosporine (apoptosis inducer) and Triton X-100 (membrane disruption) .
  • Vehicle Controls : DMSO (≤0.1% v/v) to rule out solvent effects .
  • Cell Viability Assays : Combine MTT with live/dead staining (calcein-AM/propidium iodide) for accuracy .

Advanced: How to address low aqueous solubility in pharmacokinetic studies?

Answer:

  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes (e.g., HP-β-CD) .
  • Prodrug Design : Introduce phosphate or ester groups on the methanone moiety for enhanced solubility .
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (150–200 nm) and measure release kinetics in simulated body fluid .

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